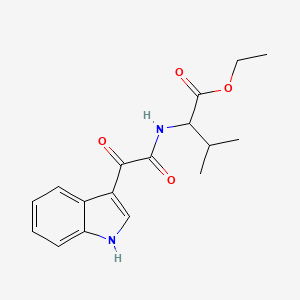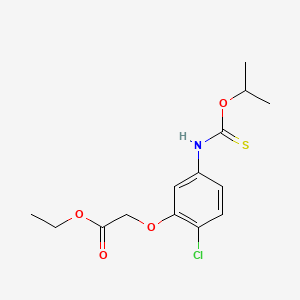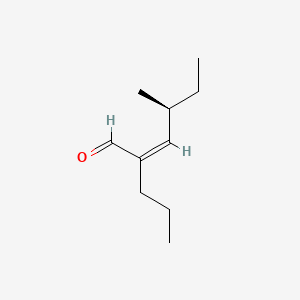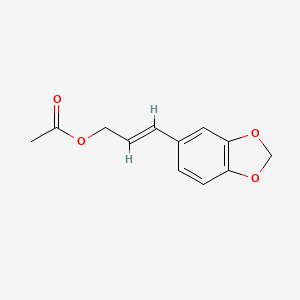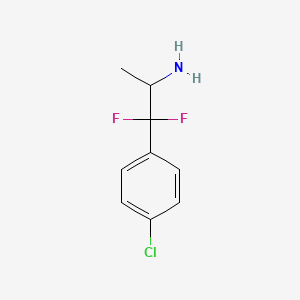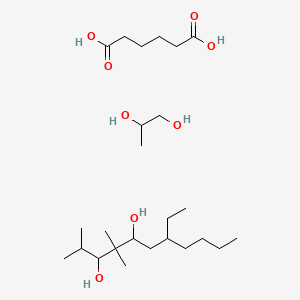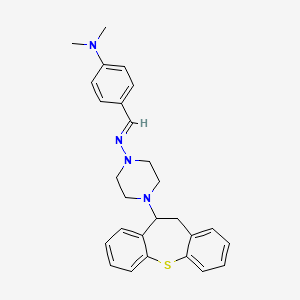
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- is an organic compound with a unique structure that includes a six-membered ring with two oxygen atoms at the 1- and 3-positions. This compound is part of the dioxane family, known for its applications in various chemical processes and industries.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- can be synthesized through the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound.
化学反応の分析
Types of Reactions: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: NaH, LDA, RLi
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- has several applications in scientific research:
作用機序
The mechanism by which 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
- 1,3-Dioxane
- 1,4-Dioxane
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
Comparison: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike 1,4-dioxane, which is more commercially valuable, this compound has specialized applications in research and industry . Meldrum’s acid, another similar compound, is known for its use in organic synthesis but differs in its structural and functional characteristics .
特性
CAS番号 |
72845-83-1 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
5,5-dimethyl-2-[(1E,3E)-penta-1,3-dienyl]-1,3-dioxane |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h4-7,10H,8-9H2,1-3H3/b5-4+,7-6+ |
InChIキー |
AKVZAXRCLMGZRL-YTXTXJHMSA-N |
異性体SMILES |
C/C=C/C=C/C1OCC(CO1)(C)C |
正規SMILES |
CC=CC=CC1OCC(CO1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


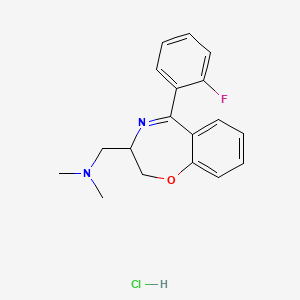
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
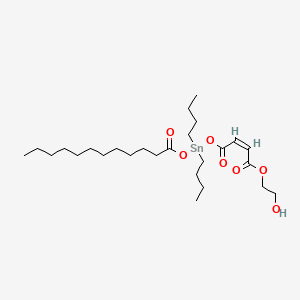

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)

